- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide, Organic Letters, 2016, 18(5), 1154-1157

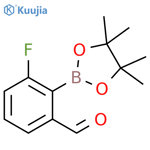

Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

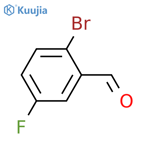

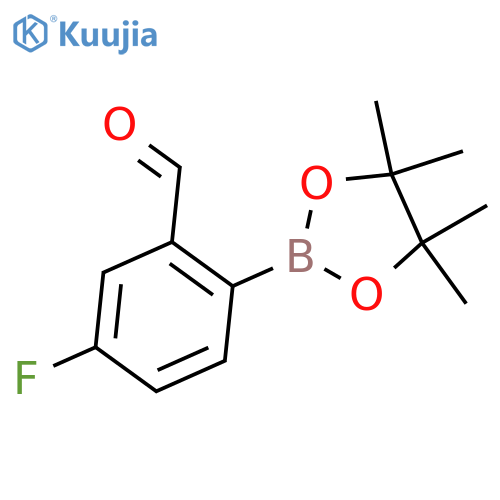

943310-52-9 structure

Nombre del producto:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 4-氟-2-醛基苯硼酸频呢醇酯

- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-Fluoro-2-formylphenylboronic acid pinacol ester

- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester

- N10678

- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER

- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)

- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde

- EN300-12599310

- AKOS028114857

- DB-100340

- SCHEMBL137873

- MFCD18731000

- CS-16359

- Z2049760593

- STGVEURXAACTES-UHFFFAOYSA-N

- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- CS-0096064

- 943310-52-9

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

-

- Renchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3

- Clave inchi: STGVEURXAACTES-UHFFFAOYSA-N

- Sonrisas: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

Atributos calculados

- Calidad precisa: 250.1176527g/mol

- Masa isotópica única: 250.1176527g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 2

- Complejidad: 316

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12599310-0.05g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.05g |

$64.0 | 2023-05-06 | |

| Enamine | EN300-12599310-0.1g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.1g |

$89.0 | 2023-05-06 | |

| Enamine | EN300-12599310-5.0g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 5g |

$991.0 | 2023-05-06 | |

| Chemenu | CM219272-1g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95+% | 1g |

$645 | 2022-08-31 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62104-1g |

4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96% |

943310-52-9 | 96% | 1g |

¥8011.00 | 2023-02-25 | |

| Aaron | AR01KLEG-250mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 250mg |

$11.00 | 2025-02-12 | |

| Aaron | AR01KLEG-10g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 97% | 10g |

$186.00 | 2024-07-18 | |

| Aaron | AR01KLEG-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$93.00 | 2025-02-12 | |

| abcr | AB594982-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |

943310-52-9 | 5g |

€202.60 | 2024-07-24 | ||

| Ambeed | A459770-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$102.0 | 2025-03-05 |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 36 h, 80 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

Referencia

- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines, Synlett, 2016, 27(14), 2043-2050

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ; 2 h, rt → 80 °C

Referencia

- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 16 h, 100 °C

Referencia

- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 80 °C; overnight, 80 °C

Referencia

- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 16 h, 110 °C

Referencia

- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

Referencia

- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines, Journal of the American Chemical Society, 2016, 138(1), 84-87

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; rt → 100 °C; 16 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Preparation method of antifungal drug tavaborole, China, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

Referencia

- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations, Organic Letters, 2023, 25(10), 1661-1666

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ; 4 h, 70 °C

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

Referencia

- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; rt → 105 °C; 16 h, 100 - 105 °C

Referencia

- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Solvents: Benzene ; 14 h, reflux

Referencia

- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción

Referencia

- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C

Referencia

- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

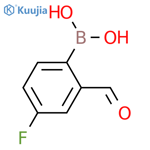

- (4-Fluoro-2-formylphenyl)boronic acid

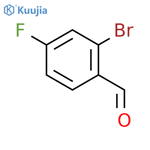

- 2-Bromo-4-fluorobenzaldehyde

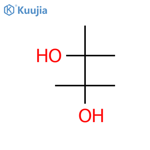

- 2,3-Dimethylbutane-2,3-diol

- 2-Bromo-5-fluorobenzaldehyde

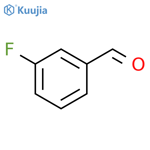

- 3-Fluorobenzaldehyde

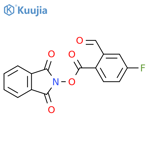

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate

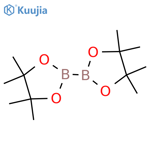

- Bis(pinacolato)diborane

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Literatura relevante

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) Productos relacionados

- 2228493-18-1(3-amino-3-2-(4-fluorophenyl)ethylcyclobutan-1-ol)

- 1782775-44-3(2,2-difluoro-2-(1-methyl-1H-indol-3-yl)acetic acid)

- 2034372-78-4(N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1-4-(trifluoromethyl)phenylmethanesulfonamide)

- 883543-95-1(3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde)

- 2035018-72-3((E)-3-phenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)prop-2-en-1-one)

- 60200-38-6(2-(chloromethyl)-6-chloronaphthalene)

- 2580224-74-2(2-(1-Fluorocyclobutyl)ethane-1-sulfonamide)

- 98796-09-9(4-chloro-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one)

- 1910128-65-2((3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide)

- 929970-42-3(2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetic acid)

Proveedores recomendados

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan brilliant Technology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hebei Ganmiao New material Technology Co., LTD

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote